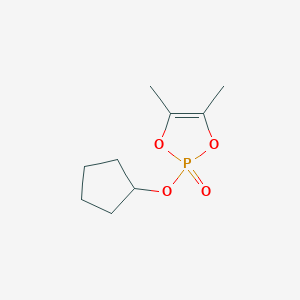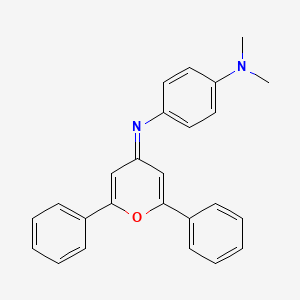![molecular formula C15H12N2O B14623934 3-([1,1'-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate CAS No. 55418-67-2](/img/structure/B14623934.png)
3-([1,1'-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-([1,1’-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate is an organic compound characterized by its unique structure, which includes a biphenyl group and a diazonium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate typically involves the diazotization of an appropriate biphenyl derivative. One common method includes the reaction of 4-aminobiphenyl with nitrous acid under acidic conditions to form the diazonium salt. The reaction is carried out at low temperatures to stabilize the diazonium intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction conditions, such as temperature and pH, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding biphenyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or alcoholic solutions.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are employed to convert the diazonium group to a hydrogen atom.
Major Products
Substitution Reactions: Products include halogenated biphenyls, biphenyl alcohols, and biphenyl amines.
Coupling Reactions: Azo compounds with various substituents on the aromatic ring.
Reduction Reactions: The corresponding biphenyl derivative without the diazonium group.
Wissenschaftliche Forschungsanwendungen
3-([1,1’-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and advanced materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate involves the formation of reactive intermediates, such as carbocations and radicals, during its chemical reactions. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The pathways involved include electrophilic aromatic substitution and radical-induced coupling reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
4-Aminobiphenyl: A biphenyl derivative with an amino group, used as a precursor in the synthesis of diazonium compounds.
Azo Compounds: Compounds containing the functional group -N=N-, formed through the coupling reactions of diazonium salts.
Uniqueness
3-([1,1’-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate is unique due to its diazonium group, which imparts high reactivity and versatility in chemical synthesis. This compound can undergo a wide range of reactions, making it a valuable intermediate in the preparation of various organic and inorganic materials.
Eigenschaften
CAS-Nummer |
55418-67-2 |
|---|---|
Molekularformel |
C15H12N2O |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
1-diazo-3-(4-phenylphenyl)propan-2-one |
InChI |
InChI=1S/C15H12N2O/c16-17-11-15(18)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,11H,10H2 |
InChI-Schlüssel |
OQHFCAXLYUKWJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


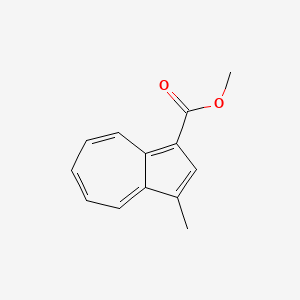
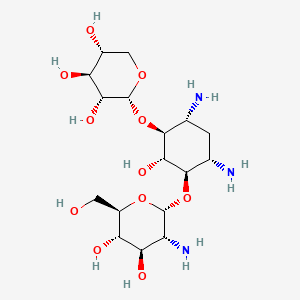

![3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14623861.png)
![{[(2-Chloroethyl)sulfanyl]methyl}cyclopropane](/img/structure/B14623868.png)
![4-[(4-hydroxyphenyl)-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-4H-pyrazol-3-one](/img/structure/B14623884.png)
![N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide](/img/structure/B14623885.png)

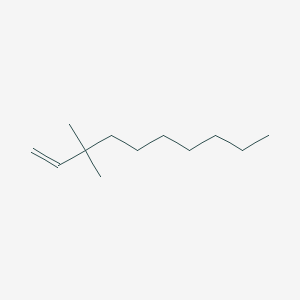

![5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14623907.png)
![1-Nitro-4-[(octan-2-yl)oxy]benzene](/img/structure/B14623908.png)
